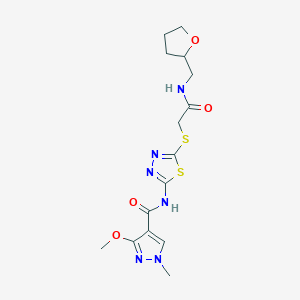
3-methoxy-1-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N6O4S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-methoxy-1-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1172955-86-0) is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its anticancer activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N6O4S2, with a molecular weight of 412.5 g/mol. The structural complexity includes a thiadiazole ring and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N6O4S2 |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1172955-86-0 |
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated in various studies for its efficacy against different cancer cell lines.
-
Cytotoxicity Against Cancer Cell Lines :
- A study highlighted the cytotoxic properties of similar thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer). For instance, derivatives with structural similarities showed IC50 values indicating potent inhibitory effects on these cell lines .
-
Mechanism of Action :
- The anticancer mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. A structure–activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can enhance cytotoxic activity by improving binding affinity to target proteins involved in cell cycle regulation .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to various neurological disorders.
- MAO-A Inhibition :
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds similar to the one in focus:
- Study by Alam et al. (2011) :
- Research by Juszczak et al. (2012) :
- Hosseinzadeh Leila et al. (2013) :
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4S2/c1-21-7-10(13(20-21)24-2)12(23)17-14-18-19-15(27-14)26-8-11(22)16-6-9-4-3-5-25-9/h7,9H,3-6,8H2,1-2H3,(H,16,22)(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVJIOYRNPLAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














